4-([1,1'-Biphenyl]-4-yl)azetidin-2-one
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction between a biphenyl derivative and an azetidinone precursor. The reaction conditions often include the use of catalysts such as diethyl chlorophosphate .
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted azetidinones, amine derivatives, and various functionalized biphenyl compounds .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound, which is a simple four-membered lactam.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A derivative with additional methoxy groups, used in anti-mitotic studies.
3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with multiple methoxy groups, showing diverse biological activities.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)azetidin-2-one is unique due to its biphenyl moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and stability .
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(4-phenylphenyl)azetidin-2-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(16-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,16,17) |
InChI Key |
MGZQXWLDGVWPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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